Apopinene

Description

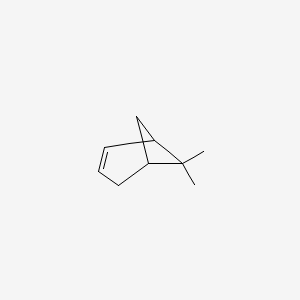

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEFRHDDZDWKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=CC1C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954521 | |

| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-61-9 | |

| Record name | Apopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apopinene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZE9397KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Apopinene

Catalytic Decarbonylation Approaches

The direct conversion of myrtenal (B1677600) to apopinene is most efficiently achieved through catalytic decarbonylation, a process that involves the removal of a carbonyl group. This approach is attractive due to its atom economy and the direct conversion of a readily available precursor.

Synthesis from Myrtenal Precursors

Myrtenal, the direct precursor for the decarbonylation to apopinene, is primarily sourced from the selective oxidation of α-pinene, a major constituent of turpentine. The efficiency of apopinene synthesis is therefore highly dependent on the effective production of myrtenal. One of the established methods for this conversion is the allylic oxidation of α-pinene.

Selenium dioxide (SeO₂) is a classic reagent for this transformation. Studies have shown that the reaction conditions significantly impact the yield of myrtenal. For instance, the oxidation of α-pinene with SeO₂ in ethanol (B145695) under reflux conditions can produce myrtenal, though myrtenol (B1201748) is often the major product at early reaction stages. semanticscholar.org As the reaction progresses, myrtenol is further oxidized to myrtenal. semanticscholar.org

More advanced catalytic systems have been developed to improve the selectivity and efficiency of myrtenal synthesis. A palladium-promoted selenium dioxide catalyst supported on silica (B1680970) (Pd/SeO₂/SiO₂) has demonstrated notable efficacy. mdpi.com This heterogeneous catalyst facilitates the allylic oxidation of α-pinene with high selectivity towards myrtenal. mdpi.com

Catalytic Systems and Reaction Conditions

The decarbonylation of myrtenal to apopinene is typically carried out using transition metal catalysts, with palladium-based systems being particularly effective. The reaction involves the cleavage of the carbon-carbon bond of the aldehyde group, releasing carbon monoxide and forming the desired alkene.

Heterogeneous palladium catalysts, such as palladium supported on silica (Pd/SiO₂), have been investigated for the decarbonylation of myrtenal. taylorfrancis.com The mechanism of this heterogeneous catalytic decarbonylation is complex and has been the subject of study to improve the optical yields of apopinene. taylorfrancis.com The reaction conditions, including temperature and catalyst dispersion, are critical parameters that influence the reaction rate and selectivity.

Beyond heterogeneous systems, homogeneous palladium catalysts have also been shown to be effective for aldehyde decarbonylation. semanticscholar.orgrsc.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been successfully employed for the decarbonylation of a wide range of aldehydes. semanticscholar.orgrsc.org The choice of ligands and solvents can play a crucial role in the efficiency and selectivity of these homogeneous catalytic systems.

Interactive Data Table: Catalytic Systems for Myrtenal Synthesis and Decarbonylation

| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure | Key Findings |

| α-Pinene | Myrtenal | SeO₂ | Ethanol | 78 (Reflux) | Atmospheric | Myrtenol is the initial major product, which oxidizes to myrtenal over time. semanticscholar.org |

| α-Pinene | Myrtenal | SeO₂ | Ethanol | 134 | 6 atm O₂ | Higher temperature and oxygen pressure significantly increase the yield of myrtenal. semanticscholar.orgmdpi.com |

| α-Pinene | Myrtenal | Pd/SeO₂/SiO₂ | Ethanol | 134 | 6 atm O₂ | Supported catalyst shows high selectivity to myrtenal. mdpi.com |

| Myrtenal | Apopinene | Pd/SiO₂ | Not Specified | Not Specified | Not Specified | Heterogeneous catalyst used to study the mechanism of decarbonylation. taylorfrancis.com |

| Various Aldehydes | Alkenes | Pd(OAc)₂ | Not Specified | Not Specified | Not Specified | Efficient decarbonylation without exogenous ligands. semanticscholar.orgrsc.org |

Multi-Step Synthesis from α-Pinene

Apopinene can be synthesized from the abundant natural product α-pinene through a multi-step process. This route leverages the existing chemical infrastructure for turpentine-derived chemicals and offers a pathway to a bio-based monomer.

Allylic Oxidation Routes to Intermediates

The pivotal step in the multi-step synthesis of apopinene from α-pinene is the allylic oxidation of α-pinene to produce key intermediates, primarily myrtenal and myrtenol. This transformation introduces the necessary oxygen functionality for subsequent reactions.

As previously discussed, selenium dioxide is a common reagent for this purpose. The reaction of α-pinene with SeO₂ can be controlled to favor the formation of either myrtenol or myrtenal. semanticscholar.org Operating under reflux in ethanol tends to produce myrtenol initially, which can then be oxidized to myrtenal. semanticscholar.org Conversely, conducting the reaction under oxygen pressure at elevated temperatures leads to higher yields of myrtenal directly. semanticscholar.orgmdpi.com

The use of a heterogeneous catalyst system, such as palladium-promoted selenium dioxide on a silica support (Pd/SeO₂/SiO₂), offers advantages in terms of catalyst recovery and handling while maintaining high selectivity for myrtenal. mdpi.com At 134 °C and under 6 atm of oxygen, this catalyst system can achieve a myrtenal selectivity of 62% at a 12% conversion level after 8 hours. mdpi.com

Biocatalytic approaches have also been explored for the allylic oxidation of α-pinene. mdpi.com While these systems often produce a mixture of products, including verbenol (B1206271) and verbenone, myrtenol and myrtenal are also formed, albeit typically with lower selectivity. mdpi.com

Palladium-Catalyzed Decarbonylation of Myrtenal

Once myrtenal is obtained, the subsequent step is its decarbonylation to yield apopinene. This reaction is effectively catalyzed by palladium complexes. The process involves the oxidative addition of the aldehyde C-H bond to a low-valent palladium species, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the apopinene product and carbon monoxide.

Both homogeneous and heterogeneous palladium catalysts have been demonstrated to be effective. The use of Pd(OAc)₂ provides a facile method for decarbonylation without the need for additional ligands. semanticscholar.orgrsc.org The mechanism for palladium-catalyzed decarbonylation is a well-studied area of organometallic chemistry and provides a reliable method for the conversion of aldehydes to alkenes.

Interactive Data Table: Research Findings on α-Pinene Oxidation to Myrtenal

| Catalyst System | Solvent | Temperature (°C) | Pressure | Conversion (%) | Myrtenal Selectivity (%) | Myrtenal Yield (%) | Reference |

| SeO₂ | Ethanol | 78 (Reflux) | Atmospheric | ~40 | ~45 | ~18.0 | semanticscholar.orgmdpi.com |

| SeO₂ | Ethanol | 134 | 6 atm O₂ | ~41 | ~84 | ~34.4 | semanticscholar.orgmdpi.com |

| Pd/SeO₂/SiO₂ | Ethanol | 134 | 6 atm O₂ | 12 | 62 | ~7.4 | mdpi.com |

Derivatization Strategies for Functionalized Apopinene Monomers

While apopinene itself can be polymerized, its derivatization to introduce functional groups can expand its utility and lead to the creation of polymers with tailored properties. Functionalized monomers are crucial for developing advanced materials with specific characteristics such as improved hydrophilicity, adhesion, or the ability to undergo post-polymerization modification.

One of the primary polymerization methods for cyclic olefins like apopinene is Ring-Opening Metathesis Polymerization (ROMP). acs.org This technique utilizes transition metal catalysts, such as Grubbs-type ruthenium catalysts, to open the cyclic monomer and form a linear polymer with unsaturation in the backbone. The presence of these double bonds in the resulting polymer provides sites for further functionalization.

Although direct derivatization of the apopinene monomer prior to polymerization is a potential strategy, the literature more commonly describes the functionalization of polymers derived from related cyclic monomers. For instance, polymers derived from norbornene and its derivatives have been extensively functionalized. nih.govmdpi.com These strategies often involve the introduction of functional groups such as esters, carboxylic acids, or alcohols onto the cyclic monomer before polymerization.

In the context of apopinene, a similar approach could be envisioned. Functional groups could potentially be introduced at various positions on the apopinene skeleton, although this would require the development of selective synthetic methodologies. An alternative and more explored route is the post-polymerization modification of the poly(apopinene) backbone. The double bonds in the polymer chain are amenable to a variety of chemical transformations, including epoxidation, hydrogenation, or the addition of functional groups via thiol-ene chemistry. nih.gov

Investigations into apopinene as a biorenewable monomer for ROMP have shown that it can be polymerized to produce an all-trans-polymer. acs.org The resulting polymer can then be considered a platform for further chemical modification to introduce desired functionalities. This post-polymerization functionalization approach avoids potential catalyst inhibition by functional groups on the monomer and allows for a more versatile route to a range of functionalized polyolefins.

Introduction of Allylic Functional Groups

The introduction of functional groups at the allylic position of olefins is a potent strategy for the synthesis of complex molecules and functionalized monomers. This functionalization can be achieved through various methods, including selenium-π-acid catalysis, which enables regiocontrolled allylic functionalization. nih.govchemrxiv.org This approach has been successfully applied to various internal alkenes, facilitating the introduction of chloro and imido groups. nih.gov The mechanism often involves the formation of a seleniranium intermediate, which can be trapped by a nucleophile. The regioselectivity of this process can be directed by neighboring functional groups, such as a hemilabile B(MIDA) moiety, which stabilizes the α-anion. nih.gov

While the direct allylic functionalization of apopinene is not extensively documented in peer-reviewed literature, these general methodologies offer potential pathways for its modification. Such functionalization would provide a route to apopinene-based monomers with tailored properties for specific applications. Further research into the application of modern synthetic methods for C-H functionalization on the apopinene scaffold could unlock a new class of biorenewable monomers. nih.govrsc.org

Preparation of Novel ROMP Monomers from Apopinene

Apopinene has been identified as a viable biorenewable monomer for Ring-Opening Metathesis Polymerization (ROMP). acs.org This polymerization technique utilizes strained cyclic olefins to produce polymers with a high degree of control over their molecular weight and architecture. researchgate.net The driving force for the polymerization of cyclic olefins is the relief of ring strain. researchgate.net

Apopinene can be readily prepared in a single step from myrtenal or in two steps from α-pinene, both of which are commercially available and naturally abundant compounds. acs.org The polymerization of apopinene is typically initiated by ruthenium-based metathesis catalysts. acs.org

The ROMP of apopinene using various Grubbs-type catalysts has been investigated, yielding polymers with varying molecular weights and polydispersity indices (PDI). The resulting polymer, poly(apopinene), possesses an all trans-alkene backbone. acs.org The characteristics of the polymerization are summarized in the table below.

| Catalyst | Monomer/Catalyst Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| Grubbs I | 100:1 | CH2Cl2 | 18 | 0 | - | - |

| Grubbs II | 100:1 | CH2Cl2 | 1 | 68 | 2700 | 1.8 |

| Grubbs II | 100:1 | CH2Cl2 | 18 | 75 | 2700 | 1.7 |

| Grubbs III | 100:1 | CH2Cl2 | 1 | 91 | 15600 | 1.6 |

| Grubbs III | 100:1 | THF | 1 | 94 | 14800 | 2.1 |

This data is based on research findings and illustrates the effect of different catalysts and reaction conditions on the ROMP of apopinene. acs.org

The successful polymerization of apopinene demonstrates its potential as a sustainable precursor for the production of ROMP-based materials. acs.org The ability to generate high molecular weight polymers from this biorenewable monomer opens avenues for the development of new materials with potentially unique properties and applications.

Polymerization Chemistry of Apopinene

Ring-Opening Metathesis Polymerization (ROMP) of Apopinene

ROMP of cyclic olefins is a chain-growth polymerization driven by the release of ring strain. youtube.com20.210.105ilpi.comwikipedia.orglibretexts.org While apopinene's ring strain is lower than that of highly strained monomers like norbornene, it is sufficient to facilitate ROMP when appropriate catalysts are employed. acs.orggoogle.com20.210.105ilpi.com The reaction of apopinene with suitable metathesis catalysts yields unsaturated open-chain polymers with double bonds in their backbone and retaining the cyclobutane (B1203170) ring structure from the monomer. google.comyoutube.comlibretexts.org

Catalyst Systems for Apopinene ROMP

The successful ROMP of apopinene relies on the use of specific transition metal catalysts, with ruthenium-based systems being particularly effective. technologypublisher.comacs.orggoogle.comevitachem.com

Ruthenium-based metathesis catalysts are widely utilized in ROMP due to their tolerance of various functional groups and relatively high stability. google.comyoutube.comwikipedia.orglibretexts.orgacs.org Apopinene has been shown to react effectively with ruthenium-based metathesis catalysts to produce polymers. technologypublisher.comacs.orgevitachem.com The choice of ruthenium catalyst significantly impacts the polymerization outcome, including molecular weight and polydispersity. google.com

Grubbs' catalysts, a well-known class of ruthenium-based metathesis catalysts, have been specifically investigated for the ROMP of apopinene. technologypublisher.comgoogle.comevitachem.com Bench-scale proof of concept reactions have been performed using Grubbs I, II, and III catalysts. technologypublisher.com

Studies have shown varying degrees of success depending on the specific Grubbs catalyst generation used. Grubbs III catalyst has demonstrated notable effectiveness, leading to significant improvements in polymerization. google.com Under optimized conditions, using Grubbs III catalyst, apopinene has been polymerized to yield polymers with molecular weights up to 15,600 g/mol and relatively low polydispersity indices (PDIs) of 1.6. acs.orggoogle.com This molecular weight corresponds to approximately 127 monomer units. acs.orggoogle.com

In contrast, Grubbs II and Hoveyda-Grubbs II catalysts also facilitated apopinene polymerization, but the resulting polymers generally exhibited lower molecular weights (ranging from 1100 to 2500 g/mol ) and higher PDIs. google.com This suggests that with these catalysts, the propagation rate may be faster than the initiation rate, leading to broader molecular weight distributions. google.com Polymers generated using Grubbs-type catalysts from apopinene predominantly contain trans-configured carbon-carbon double bonds in the polymer backbone. google.com

Here is a summary of representative polymerization data using different Grubbs catalysts:

| Catalyst | Solvent | Molecular Weight ( g/mol ) | PDI | Monomer Units (approx.) | Predominant Stereochemistry | Reference |

| Grubbs III | DCM | 15,600 | 1.6 | 127 | trans | google.com |

| Grubbs III | THF | 15,600 | 2.1 | 127 | trans | google.com |

| Grubbs II | Not specified | 1100 - 2500 | High | 9 - 20 | trans | google.com |

| Hoveyda-Grubbs II | Not specified | 1100 - 2500 | High | 9 - 20 | trans | google.com |

| Grubbs I | Not specified | 1100 - 2500 | High | 9 - 20 | trans | google.com |

Note: "High" PDI indicates values significantly greater than 1.6.

Reaction Mechanisms of Apopinene ROMP

The mechanism of ROMP generally involves a catalytic cycle initiated by the reaction of the metal alkylidene catalyst with the cyclic olefin monomer. youtube.com20.210.105wikipedia.orglibretexts.orgnumberanalytics.com

A key factor enabling apopinene's participation in ROMP, unlike α-pinene, is its reduced steric hindrance. technologypublisher.comacs.orggoogle.comresearchgate.net The congested trisubstituted olefin in α-pinene significantly hampers the initiation and propagation steps of metathesis polymerization. google.com By removing the vinylic methyl substituent, apopinene presents a less sterically demanding olefin for the catalyst to interact with. technologypublisher.comgoogle.comresearchgate.net

Computational studies on the ROMP of α-pinene predicted that the metal center would preferentially initiate at the more sterically hindered position. google.com Interestingly, experimental results for apopinene ROMP demonstrate the same regioselectivity during the initiation step as predicted for α-pinene, despite the structural differences and reduced steric bulk in apopinene. google.com Initiation of apopinene ROMP can occur at either of two positions on the double bond, leading to the formation of different metallacarbene intermediates. google.com This regioselectivity at the initiation stage contributes to the potential for varying connectivity patterns within the growing polymer chains. google.com

Following initiation, the polymerization proceeds through propagation steps. youtube.com20.210.105libretexts.orgnumberanalytics.com In each propagation step, the propagating metallacarbene chain end reacts with another monomer molecule via a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. youtube.com20.210.105wikipedia.orglibretexts.orgnumberanalytics.com This intermediate then undergoes a cycloreversion reaction, opening the ring of the newly incorporated monomer and generating a new, elongated metallacarbene chain end, which can then react with another monomer. youtube.com20.210.105libretexts.orgnumberanalytics.com

The regioselectivity observed during the initiation phase is assumed to persist throughout the propagation steps as new monomer units are added to the growing polymer chain. google.com This intrinsic selectivity, coupled with the asymmetry of the apopinene monomer, leads to the formation of polymers with varying head-to-tail combinations and connectivity patterns. google.com The repetition of these propagation steps results in the formation of long polymer chains. youtube.com20.210.105libretexts.orgnumberanalytics.com ROMP of apopinene has been shown to yield polymers with molecular weights ranging from 1100 to 15,600 g/mol , corresponding to polymer chains composed of approximately 9 to 127 apopinene monomer units. technologypublisher.comacs.orggoogle.com The resulting poly(apopinene) structure contains both alkene moieties (from the opened ring) and intact cyclobutane rings in its backbone, offering opportunities for post-polymerization functionalization. google.com

Stereochemical Control and trans-Selectivity in Polymer Backbone

The ring-opening metathesis polymerization of apopinene using ruthenium-based metathesis catalysts can yield polymers with controlled stereochemistry. Studies have shown that apopinene reacts with these catalysts to provide polymers with a high trans- selectivity, in some cases resulting in an all-trans polymer acs.orgresearchgate.netresearchgate.net. The reaction conditions and the choice of catalyst can influence the ratio of cis- and trans-configured monomeric linkages within the polymer backbone google.comresearchgate.net. This ability to control the stereochemistry, particularly favoring the trans configuration, is a significant aspect of apopinene polymerization google.comresearchgate.netresearchgate.netacs.org.

Copolymerization Studies Involving Apopinene

While the provided information primarily focuses on the homopolymerization of apopinene, the potential for copolymerization studies involving apopinene is implied by its use as a biorenewable monomer in ROMP, a technique often applied to copolymerization to tailor material properties google.comugent.beresearchgate.netacs.org. Copolymerization allows for the incorporation of different monomeric units into the polymer chain, leading to materials with varied properties ugent.beacs.org. Although specific examples of apopinene copolymerization are not detailed in the immediate search results, the broader context of ROMP and the interest in bio-based polymers suggest this as a relevant area of research for apopinene ugent.beresearchgate.net.

Post-Polymerization Functionalization of Apopinene-Derived Polymers

The presence of both alkene and cyclobutane substructures within the backbone of polymers derived from apopinene ROMP provides versatile opportunities for post-polymerization modification google.com.

Chemical Transformations of Alkene and Cyclobutane Substructures

The alkene moieties in the polymer backbone are amenable to various chemical transformations google.com. Examples of potential functionalization reactions include reduction, dihydroxylation, halogenation, and epoxidation google.com. These reactions can introduce new functional groups onto the polymer chain, leading to novel polymer structures with tailored properties google.com. The cyclobutane ring adjacent to the alkene also presents opportunities for modification google.com. For instance, treatment with an acid catalyst can induce fragmentation of the cyclobutane ring google.com.

Cross-linking and Hydrogenation of Polyalkene Products

Further reactions of the resulting polyalkene product from apopinene polymerization can include cross-linking and hydrogenation google.com. Cross-linking can be achieved by treating the polymer with an acid catalyst, which generates a carbocation that can fragment the cyclobutane ring, forming a tertiary carbocation google.com. This cation can then react with the alkene moiety of another polymer chain, creating cross-links google.com. Hydrogenation, the process of adding hydrogen to the alkene double bonds, can also be performed on the polyalkene product google.com. This transformation can alter the properties of the polymer, such as its thermal and mechanical characteristics google.commdpi.com.

Advanced Chemical Transformations and Reactivity of Apopinene

Hydrogenation Reactions of Apopinene

Hydrogenation of apopinene involves the addition of hydrogen to the carbon-carbon double bond, typically in the presence of a catalyst, leading to the formation of dihydroapopinene. This reaction saturates the double bond, altering the physical and chemical properties of the molecule.

Research has explored the hydrogenation of (+)-apopinene using various palladium catalysts, including Pd-on-alumina and Pd-Si glasses. osti.gov These studies have demonstrated that the hydrogenation process can be used to characterize catalytic surfaces, revealing features not easily accessible by other techniques. osti.gov For instance, the hydrogenation and isomerization of (+)-apopinene with deuterium (B1214612) gas over palladium catalysts have provided insights into the nature of the catalytic sites. osti.gov The reaction involves the injection of apopinene onto a pretreated palladium catalyst, followed by shaking the reaction vessel under a deuterium atmosphere. osti.gov Analysis of the reaction mixture by gas chromatography (GC) allows for the determination of the extent of hydrogenation and the separation of remaining apopinene for optical analysis. osti.gov

The hydrogenation of apopinene has also been explored in the context of generating high-density biofuels from bio-based substrates like myrtenal (B1677600), from which apopinene can be readily synthesized. greencarcongress.com Catalytic decarbonylation of myrtenal followed by hydrogenation is a method to produce dihydroapopinene. evitachem.com This highlights the role of hydrogenation in transforming apopinene into saturated derivatives with potential fuel applications. greencarcongress.com

Studies on the hydrogenation, racemization, and exchange of (+)-apopinene on platinum, rhodium, and palladium catalysts have also been conducted, suggesting a possible greencarcongress.comevitachem.com-sigmatropic shift occurring during these processes. acs.org

Cyclopropanation Reactions of Apopinene

Cyclopropanation reactions involve the addition of a carbene or carbenoid species across a carbon-carbon double bond, resulting in the formation of a cyclopropane (B1198618) ring. This transformation increases the ring strain within the molecule and introduces a new three-membered ring.

Apopinene's olefinic double bond is a potential site for cyclopropanation. Research has shown that Simmons-Smith cyclopropanation of apopinene generates exo-(1R,2R)-7,7-dimethyltricyclo[4.1.1.0]octane, also referred to as cyclopropanated apopinene (CPA). greencarcongress.com This reaction, typically employing diiodomethane (B129776) and a zinc-copper couple, adds a methylene (B1212753) group across the double bond. masterorganicchemistry.comwikipedia.org

The cyclopropanation of apopinene has been investigated as a route to synthesize high-density fuel molecules from bio-based sources. greencarcongress.comadvancedbiofuelsusa.info Cyclopropanated apopinene (CPA) has been synthesized and evaluated for fuel properties such as density, heat of combustion, and low-temperature viscosity. greencarcongress.com The resulting tricyclic compound exhibits high density and ring strain from the fused cyclopropane and bridging cyclobutane (B1203170) rings, contributing to a high net heat of combustion. greencarcongress.com

Other Functionalization Reactions of the Bicyclic Framework

Beyond hydrogenation and cyclopropanation of the double bond, the bicyclic framework of apopinene can undergo other functionalization reactions. These reactions can introduce various functional groups, modifying the molecule's properties and expanding its synthetic utility.

A significant transformation involving apopinene's bicyclic structure is ring-opening metathesis polymerization (ROMP). evitachem.comgoogle.comtechnologypublisher.comacs.org Apopinene reacts with ruthenium-based metathesis catalysts, such as Grubbs' catalyst, to form polymers. evitachem.comgoogle.comtechnologypublisher.com This process involves the breaking and reforming of carbon-carbon double bonds, leading to the formation of long-chain polyalkene products. evitachem.com ROMP of apopinene can yield polymers with controlled molecular weights and polydispersity indices. google.comtechnologypublisher.comacs.org For example, polymers with molecular weights ranging from 1100 to 15,600 g/mol have been reported. google.comtechnologypublisher.comacs.org The reaction conditions, including the choice of catalyst and solvent, can influence the polymer's characteristics, such as the configuration of the resulting carbon-carbon double bonds (e.g., all trans-configured). google.com

Functional groups can also be introduced to the apopinene monomer itself before polymerization, leading to novel polymers with diverse functionalities. google.com Allylic oxidation of apopinene, for instance, can prepare substrates that can be further derivatized using standard reactions like esterification. google.com The potential for introducing various substituents is primarily limited by the reactivity of apopinene and the availability of suitable reagents. google.com

While the provided search results primarily highlight ROMP and modifications related to the double bond and its immediate vicinity, the bicyclic nature of apopinene suggests potential for other reactions targeting the saturated rings, such as oxidation, halogenation, or reactions involving the methyl groups, depending on the specific reaction conditions and catalysts employed. However, detailed research findings on these specific transformations of apopinene's saturated bicyclic framework were not extensively covered in the provided snippets, aside from those directly impacting the double bond or leading to ring-opening polymerization.

Mechanistic Studies of Apopinene Reactivity in Organic Syntheses

Mechanistic studies provide crucial insights into the step-by-step processes and transition states involved in apopinene's reactions, aiding in the optimization of reaction conditions and the design of new transformations.

In the context of hydrogenation, mechanistic studies have explored the interaction of apopinene with metal catalysts like palladium. osti.govacs.org These studies often involve using deuterium gas to trace the reaction pathway and understand the nature of the active sites on the catalyst surface. osti.gov The hydrogenation and isomerization of apopinene on platinum, rhodium, and palladium catalysts have suggested complex mechanisms, potentially involving rearrangements like the greencarcongress.comevitachem.com-sigmatropic shift. acs.org

For cyclopropanation, the Simmons-Smith reaction with apopinene proceeds via a carbenoid intermediate, typically iodomethylzinc iodide. masterorganicchemistry.comwikipedia.org The addition of the methylene group to the double bond is generally considered to be stereospecific and proceeds through a concerted syn addition mechanism. masterorganicchemistry.comwikipedia.org

Mechanistic investigations of apopinene's reactivity in ring-opening metathesis polymerization (ROMP) are particularly important. The mechanism involves the interaction of apopinene's double bond with a metal alkylidene catalyst (e.g., ruthenium-carbene). evitachem.comtechnologypublisher.com The reaction proceeds through a series of steps including initiation, where the catalyst activates the double bond, and propagation, where the opened double bond reacts with another monomer. evitachem.com The efficiency and selectivity of ROMP are highly dependent on the nature of the catalyst. evitachem.com Studies have examined the role of different ruthenium-based catalysts, such as Grubbs' catalysts, and their influence on factors like polymerization rate, molecular weight, and stereochemistry (e.g., formation of trans double bonds). google.comtechnologypublisher.comacs.org Computational studies have also been employed to understand the transition states and energy profiles of metathesis reactions involving similar bicyclic olefins, highlighting the importance of steric factors in both the catalyst and the monomer. researchgate.net The strained nature of the bicyclic ring system in apopinene contributes to its reactivity in ROMP. researchgate.net

Understanding these mechanisms is vital for controlling the outcome of apopinene transformations and for developing new synthetic routes to valuable compounds and materials.

Computational Chemistry and Theoretical Studies of Apopinene

Molecular Structure Modeling and Reactivity Predictions

Molecular structure modeling of apopinene, a bicyclic monoterpene, provides a foundation for understanding its physical and chemical behavior. Computational methods, including molecular mechanics and ab initio calculations, have been applied to determine the conformations and predict properties such as chemical shifts nih.gov. These studies help in establishing the preferred spatial arrangement of atoms in apopinene, which is essential for predicting how it will interact with other molecules or catalysts.

Predicting the reactivity of apopinene involves assessing the likelihood and nature of chemical transformations it might undergo. Computational approaches can evaluate factors such as electron distribution, steric accessibility, and bond energies to identify potential reaction sites and predict reactivity trends epa.govoptibrium.commit.edu. In the context of ring-opening metathesis polymerization (ROMP), computational studies comparing apopinene with related compounds like α-pinene have investigated the influence of structural differences, such as the absence of a vinylic methyl group in apopinene, on its reactivity towards polymerization catalysts google.comresearchgate.netacs.org. These studies suggest that reduced steric hindrance in apopinene may facilitate initiation and polymerization compared to α-pinene google.com.

Prediction of Reaction Pathways and Energetics (e.g., Strain Enthalpy)

Computational methods are invaluable for mapping out potential reaction pathways and determining the associated energetics, including activation energies and reaction enthalpies. For apopinene, understanding its strain enthalpy is particularly relevant, as ring strain can be a driving force for reactions like ROMP google.comosti.gov.

Studies have calculated the strain enthalpy of apopinene using computational methods, often in comparison to other cyclic olefins like α-pinene and norbornene google.com. For instance, a calculated strain enthalpy of 8.1 kcal·mol⁻¹ for apopinene has been reported, compared to 4.6 kcal·mol⁻¹ for α-pinene under the same conditions, and significantly lower than that of norbornene (23.9 kcal·mol⁻¹) google.com. These calculations are typically performed using methods involving homodesmic reactions to balance the types of bonds and atoms on both sides of the equation, allowing for the isolation and calculation of strain energy anu.edu.auosti.gov.

Predicting reaction pathways involves identifying transition states and intermediates along the reaction coordinate fiveable.mersc.orgnih.govims.ac.jp. Computational studies on the ROMP of apopinene have explored potential initiation pathways, considering the different positions where a metal carbene catalyst can add to the double bond google.com. These calculations help in understanding the regioselectivity of the polymerization process google.com.

Catalyst-Substrate Interactions in Apopinene-Mediated Processes

Computational chemistry provides tools to investigate the interactions between catalysts and apopinene at a molecular level. This is particularly important in catalyzed reactions like ROMP, where the efficiency and selectivity of the process are heavily dependent on how the catalyst interacts with the monomer acs.org.

Studies involving ruthenium-based metathesis catalysts and pinene derivatives, including apopinene, have utilized computational methods like Density Functional Theory (DFT) to gain insights into the catalyst-substrate complex formation and the subsequent reaction steps researchgate.netacs.org. These calculations can help elucidate the factors influencing catalyst activity and stereoselectivity, such as steric and electronic effects acs.org. For example, computational studies have examined the relative stabilities and reactivities of different metallacarbene intermediates formed during the metathesis reaction acs.org.

While specific detailed data tables on apopinene-catalyst interactions from computational studies were not extensively found, the research indicates that computational modeling supports the understanding of key design features and mechanistic attributes in apopinene ROMP catalyzed by ruthenium complexes researchgate.net.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as ab initio and DFT methods, are fundamental for a detailed understanding of reaction mechanisms at the electronic level fiveable.mersc.orgnih.govnih.gov. These calculations can provide insights into bond breaking and formation processes, charge distribution, and the nature of transition states fiveable.menih.gov.

For apopinene, quantum chemical calculations have been applied to study aspects of its reactivity, particularly in the context of polymerization and related transformations researchgate.netacs.org. While much of the detailed quantum chemical work in the provided sources focuses on α-pinene due to its higher natural abundance and related atmospheric chemistry studies nih.govchemrxiv.orgnsf.govbatistalab.com, the principles and methods are applicable to apopinene.

These calculations can help to:

Determine the electronic structure of apopinene and reaction intermediates.

Calculate activation barriers for elementary reaction steps, providing insight into reaction rates.

Elucidate the influence of substituents and catalyst structure on the reaction pathway and outcome acs.org.

Investigate the potential energy surface of reactions involving apopinene fiveable.menih.gov.

The application of quantum chemical calculations to apopinene-mediated processes contributes to a deeper mechanistic understanding, which is crucial for optimizing reaction conditions and designing new catalytic systems rsc.orgnih.gov.

Apopinene As a Biorenewable Chemical Platform

Sustainable Production Routes from Naturally Abundant Precursors

Apopinene can be sustainably produced from naturally abundant and inexpensive precursors, primarily α-pinene and myrtenal (B1677600). google.comacs.orgtechnologypublisher.com α-Pinene is the most abundant monoterpene found in nature and is readily extracted from renewable feedstocks such as pine trees. google.comtechnologypublisher.comrsc.org Myrtenal is also a naturally occurring compound derived from sources like pine trees and serves as a sustainable feedstock. evitachem.comgoogle.comgoogleapis.com

One established route for apopinene synthesis from α-pinene involves a two-step process. This begins with the allylic oxidation of α-pinene using selenium dioxide to yield myrtenal. google.comacs.orgresearchgate.net Subsequently, myrtenal undergoes palladium-catalyzed decarbonylation to produce apopinene. google.comacs.orgresearchgate.net Alternatively, myrtenal can be utilized as a more direct precursor, undergoing catalytic decarbonylation in a single step to yield apopinene. evitachem.comgoogle.comacs.orggoogleapis.com These routes highlight the potential for producing apopinene from readily available and renewable biomass resources.

Role in Bio-based Polymer Materials Development

Apopinene has demonstrated significant potential as a biorenewable monomer for the development of sustainable polymer materials. google.comacs.orggoogleapis.com It is particularly noted for its ability to undergo ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers. evitachem.comacs.orgtechnologypublisher.comresearchgate.netacs.org

Investigations into the ROMP of apopinene using ruthenium-based metathesis catalysts have shown promising results. acs.orgtechnologypublisher.comresearchgate.netacs.org This polymerization can yield polymers with molecular weights ranging from 1100 to 15,600 g/mol . acs.orgtechnologypublisher.comresearchgate.net The polydispersity index (PDI) of these polymers can be as low as 1.6, indicating a relatively narrow molecular weight distribution. acs.orgtechnologypublisher.com The resulting polymer structure can be predominantly all trans. acs.orgtechnologypublisher.com

Unlike its precursor α-pinene, which is generally not suitable for ROMP due to steric hindrance from a methyl substituent on the olefin technologypublisher.comacs.org, apopinene lacks this substituent, making it amenable to this type of polymerization. technologypublisher.com The ROMP of apopinene, however, is complicated by its inherent asymmetry, which can lead to various head-tail arrangements within the polymer chain. google.comgoogleapis.com

The ability of apopinene to participate in ROMP allows for the creation of novel materials with properties that can be tailored for specific applications. evitachem.com As a sustainable feedstock derived from natural sources, apopinene can contribute to the production of biodegradable plastics and other materials, serving as an eco-friendly alternative to polymers derived from petroleum. evitachem.com Grubbs catalysts, including the first, second, and third generations, have been explored for the ROMP of apopinene. evitachem.comtechnologypublisher.comresearchgate.netresearchgate.netacs.org

Research Findings on Apopinene ROMP:

| Catalyst Type | Molecular Weight Range ( g/mol ) | Polydispersity Index (PDI) | Polymer Microstructure |

| Ruthenium-based metathesis | 1100 - 15,600 | As low as 1.6 | All trans observed |

Potential as a Precursor for High-Density Biofuels

Terpenes, characterized by their cyclic structures, are recognized for their high energy density, making them suitable as raw materials for renewable fuels with high energy density. osti.govresearchgate.netmdpi.com While α-pinene and other terpenes like β-pinene, camphene, and limonene (B3431351) have been investigated as precursors for high-density biofuels through processes like dimerization, hydrogenation, and cyclopropanation osti.govresearchgate.netmdpi.comresearchgate.net, the direct role of apopinene specifically as a precursor for high-density biofuels is less extensively documented in the provided search results compared to its application in polymers.

Myrtenal, a natural precursor to apopinene, has been studied for the synthesis of high-density biosynthetic fuels. researchgate.net Additionally, the catalytic decarbonylation of myrtenal to produce apopinene, followed by hydrogenation to yield dihydroapopinene, has been noted, highlighting apopinene's versatility as a building block for further chemical transformations. evitachem.com This suggests a potential indirect role for apopinene in the production of fuel components, although the primary focus in the literature appears to be on the dimerization or other modifications of its pinene precursors or myrtenal for high-density fuel applications. osti.govresearchgate.netmdpi.comresearchgate.net

Q & A

Q. Q1: What are the established synthetic pathways for Apopinene, and how can their efficiency be experimentally validated?

Methodological Answer: Apopinene (C10H16) is commonly synthesized via catalytic isomerization of α-pinene derivatives. A validated approach involves using Grubbs catalysts (e.g., ruthenium-based complexes) under inert conditions, as demonstrated in Eq. 57 . To assess efficiency:

- Monitor reaction progress via gas chromatography (GC) with flame ionization detection.

- Calculate yield using internal standards (e.g., n-dodecane).

- Compare turnover numbers (TON) across catalyst batches.

Example Data Table:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | TON |

|---|---|---|---|---|

| Grubbs I | 80 | 6 | 78 | 420 |

| Grubbs II | 80 | 4 | 85 | 580 |

Q. Q2: Which spectroscopic techniques are most reliable for characterizing Apopinene’s structural purity?

Methodological Answer: Combine NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity:

- ¹H NMR : Identify proton environments (e.g., vinyl protons at δ 5.2–5.6 ppm).

- ¹³C NMR : Resolve quaternary carbons (e.g., bridgehead carbons at δ 35–40 ppm).

- IR : Detect C=C stretching vibrations (~1640 cm⁻¹).

For quantitative purity, use HPLC-MS with a chiral column to separate enantiomers .

Advanced Research Questions

Q. Q3: How can mechanistic studies resolve contradictions in Apopinene’s catalytic cyclization pathways?

Methodological Answer: Conflicting reports on cyclization mechanisms (e.g., carbocation vs. metallocycle intermediates) require:

- Kinetic isotope effects (KIE) : Compare k_H/k_D for proton-transfer steps.

- DFT calculations : Model transition states (e.g., B3LYP/6-311+G(d,p)) to identify energetically favorable pathways.

- In situ Raman spectroscopy : Track catalyst coordination changes during reaction .

Apply FINER criteria: Ensure feasibility by aligning computational models with experimental data .

Q. Q4: What strategies optimize Apopinene’s stability in long-term storage for pharmacological assays?

Methodological Answer: Degradation pathways (e.g., oxidation, dimerization) can be mitigated via:

Q. Q5: How can researchers design controlled experiments to evaluate Apopinene’s bioactivity against related terpenes?

Methodological Answer: Use the P-E/I-C-O framework :

- Population (P) : Cancer cell lines (e.g., HeLa).

- Exposure (E) : Apopinene vs. α-pinene at 10–100 μM.

- Comparison (C) : Untreated controls + positive controls (e.g., paclitaxel).

- Outcome (O) : IC50 values from MTT assays.

Example Data Table:

| Compound | IC50 (μM) | Selectivity Index (Normal vs. Cancer) |

|---|---|---|

| Apopinene | 12.3 | 8.2 |

| α-Pinene | 45.6 | 2.1 |

Methodological & Analytical Questions

Q. Q6: What statistical approaches are recommended for reconciling discrepancies in Apopinene’s thermodynamic data?

Methodological Answer: For conflicting ΔG values (e.g., from calorimetry vs. computational estimates):

- Perform Bland-Altman analysis to assess measurement agreement.

- Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature).

- Cross-validate with ab initio calculations (e.g., Gaussian09 at MP2/cc-pVTZ level) .

Q. Q7: How should researchers structure a literature review to identify gaps in Apopinene’s applications?

Methodological Answer: Follow systematic review protocols :

Search databases (SciFinder, PubMed) using keywords: "Apopinene synthesis," "bioactivity," "catalysis."

Filter by publication date (last 10 years) and peer-reviewed status.

Map findings via PRISMA flowchart to exclude non-relevant studies.

Use VOSviewer to visualize research clusters (e.g., medicinal vs. materials chemistry).

Data Presentation & Validation

Q. Q8: What are best practices for presenting Apopinene’s spectroscopic data in publications?

Methodological Answer:

- NMR : Include full spectra in supplements; report coupling constants (J) to ±0.1 Hz.

- X-ray crystallography : Deposit CIF files in Cambridge Structural Database (CSD); annotate bond lengths/angles.

- Tables : Highlight key data (e.g., optical rotation, melting point) in the main text .

Q. Q9: How can computational models be validated against experimental Apopinene data?

Methodological Answer:

Q. Q10: What ethical guidelines apply to publishing conflicting Apopinene data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.